Hexanal 2,4-dinitrophenylhydrazone

Analytical Standard Purity Isomeric Purity Melting Point Reproducibility

Ensure analytical accuracy with certified Hexanal 2,4-dinitrophenylhydrazone. Substituting other aldehyde-DNPH derivatives leads to quantification errors due to systematic differences in retention time and non-linear UV response factors. This high-purity standard, with a sharp melting point confirming defined isomeric form, is essential for method calibration in food science, lipid peroxidation, and environmental monitoring (EPA TO-11A).

Molecular Formula C12H16N4O4
Molecular Weight 280.28 g/mol
CAS No. 1527-97-5
Cat. No. B073627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanal 2,4-dinitrophenylhydrazone
CAS1527-97-5
Molecular FormulaC12H16N4O4
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H16N4O4/c1-2-3-4-5-8-13-14-11-7-6-10(15(17)18)9-12(11)16(19)20/h6-9,14H,2-5H2,1H3/b13-8-
InChIKeySJUYYAXVFFVQNX-JYRVWZFOSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexanal 2,4-Dinitrophenylhydrazone (CAS 1527-97-5) for Aldehyde Quantification and Analytical Method Development


Hexanal 2,4-dinitrophenylhydrazone (Hexanal-DNPH), CAS 1527-97-5, is a chemical derivative formed by the reaction of hexanal with 2,4-dinitrophenylhydrazine (DNPH) [1]. With a molecular formula of C₁₂H₁₆N₄O₄ and a molecular weight of 280.28 g/mol, it is a stable, crystalline solid used as an analytical standard for the identification and quantification of hexanal in various matrices . Its formation is central to the widely adopted DNPH method for carbonyl analysis, enabling sensitive detection via HPLC-UV or LC-MS [2]. The compound exhibits characteristic UV absorption maxima and distinct chromatographic behavior, which underpin its utility in environmental monitoring, food science, and lipid peroxidation studies.

Why Generic Substitution of Hexanal 2,4-Dinitrophenylhydrazone is Not Recommended


Direct substitution of Hexanal 2,4-dinitrophenylhydrazone with other aldehyde-DNPH derivatives or alternative derivatizing agents for hexanal quantification is analytically unsound. The core principle is that the derivative's physical and spectral properties are intrinsically linked to the parent carbonyl's structure. For instance, melting point differences can be as large as 70°C between homologs [1], and chromatographic retention times differ systematically, with hexanal-DNPH eluting between lighter and heavier aldehyde derivatives . Furthermore, response factors in UV detection vary non-linearly with retention time across C1-C10 carbonyls, meaning a standard for one derivative cannot be used to accurately quantify another without rigorous, compound-specific calibration [2]. The precise isomeric form of the derivative, which can be influenced by preparation and storage conditions, also impacts analytical performance, making a certified standard of the exact compound essential for method accuracy [3].

Quantifiable Differentiation of Hexanal 2,4-Dinitrophenylhydrazone Against In-Class Analogs


Melting Point Stability as a Marker of Isomeric Purity and Reproducibility

The melting point of Hexanal-DNPH is highly sensitive to isomeric purity and preparation method. For hexanal-DNPH, a literature value of 101-103°C is reported [1], while a high-purity (>98%) commercial standard exhibits a sharp, stable melting range of 106-110°C . This variability is not unique to hexanal-DNPH. A systematic study of acetaldehyde-DNPH (AA-DNP) showed that trace acid contamination, leading to E/Z isomerization, can cause a melting range depression of up to 30°C (from ~168°C down to ~138°C for one preparation) [2]. The study concluded that rigorous acid removal (e.g., bicarbonate wash) is essential to obtain the thermodynamically stable E-isomer and a reproducible, high melting point [2].

Analytical Standard Purity Isomeric Purity Melting Point Reproducibility

Distinct Chromatographic Retention Time for C6 Aldehyde Quantification

Hexanal-DNPH exhibits a specific and predictable retention time on reversed-phase HPLC, enabling its resolution from other aldehyde-DNPH derivatives. The elution order is directly correlated with the carbon chain length and hydrophobicity of the parent aldehyde. Hexanal-DNPH typically elutes after formaldehyde- and acetaldehyde-DNPH but before the derivatives of longer-chain aldehydes such as heptanal- and nonanal-DNPH . In a comprehensive study of C1-C10 carbonyl DNPH derivatives using a C18 column and acetonitrile-water eluent, a strong correlation was established between retention time (tR) and response factor (Rf), described by log Rf = (-1.33 ± 0.05) log tR + (2.98 ± 0.05) with an R² of 0.985 [1]. This demonstrates that hexanal-DNPH will have a unique combination of retention time and detector response, distinct from its homologs.

HPLC Method Development Carbonyl Analysis Retention Time

Quantitative Recovery Differences in Air Monitoring Applications

The efficiency of forming and recovering DNPH derivatives from air samples varies significantly with the parent carbonyl's molecular weight and volatility. A study evaluating the relative recovery (RR) of five carbonyl-DNPH derivatives from gaseous standards versus liquid standards found that heavier carbonyls (C3-C5 aldehydes) exhibited a recovery that was approximately 60% lower from the gas phase compared to their liquid counterparts [1]. In contrast, the lighter acetaldehyde showed a much higher relative recovery of ~92% [1]. As a C6 aldehyde, hexanal falls into the 'heavier carbonyl' category and would be expected to show similarly lower gas-phase recovery, necessitating the use of gas-phase calibration standards or correction factors for accurate ambient air quantification.

Air Quality Monitoring Carbonyl Sampling Derivatization Efficiency

Optimal Research and Industrial Applications for Hexanal 2,4-Dinitrophenylhydrazone


Quantification of Hexanal as a Lipid Peroxidation Marker

In biomedical and food science research, hexanal is a key volatile aldehyde generated from the oxidation of omega-6 fatty acids (e.g., linoleic acid). The use of a certified hexanal-DNPH standard is essential for accurate quantification by HPLC-UV or LC-MS [1]. The derivative's distinct retention time and UV response factor [2] allow for its specific measurement in complex lipid matrices, where it is often used to assess oxidative stress or food quality deterioration. The need for a high-purity standard with a defined isomeric form, as indicated by a sharp melting point [3], ensures analytical reproducibility across experiments.

Environmental Air Quality Monitoring for C6 Aldehydes

Hexanal is present in ambient air from sources like combustion, industrial emissions, and biogenic release. Monitoring its concentration is part of broader carbonyl analysis programs. The EPA TO-11A method utilizes DNPH-derivatization followed by HPLC analysis [4]. A pure hexanal-DNPH standard is indispensable for calibrating this method, as it provides the reference retention time and response factor for peak identification and quantification. The known matrix-dependent recovery of heavier carbonyl derivatives [5] underscores the importance of using a gas-phase or matrix-matched hexanal-DNPH standard for accurate results in air samples.

HPLC Method Development and System Suitability Testing

Analytical laboratories developing or validating HPLC methods for carbonyl analysis rely on a panel of pure DNPH derivatives, including hexanal-DNPH, as reference compounds. The compound's well-characterized chromatographic behavior—eluting between lighter and heavier aldehyde derivatives —makes it a valuable marker for assessing column performance and mobile phase selectivity. Its inclusion in standard mixes helps confirm the resolution of critical peak pairs and verify system suitability, ensuring the method can accurately separate and quantify a range of environmentally and biologically relevant carbonyls [6].

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